1-(phenethyloxy)-1H-imidazole-2-carbaldehyde 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 478050-31-6
VCID: VC4678047
InChI: InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
SMILES: C1=CC=C(C=C1)CCON2C=CN=C2C=O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde

CAS No.: 478050-31-6

Cat. No.: VC4678047

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde - 478050-31-6

Specification

CAS No. 478050-31-6
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 1-(2-phenylethoxy)imidazole-2-carbaldehyde
Standard InChI InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Standard InChI Key INKYEBMFMRNKGU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCON2C=CN=C2C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde consists of a five-membered imidazole ring substituted at the N1 position with a phenethyloxy group (–OCH2CH2C6H5) and at the C2 position with a formyl (–CHO) functional group. The imidazole ring’s aromaticity and electron-rich nature influence its reactivity, particularly in nucleophilic and electrophilic substitution reactions .

Molecular Formula and Weight

The molecular formula is C12H12N2O2, derived by extending the 1-phenyl substituent in 1-phenyl-1H-imidazole-2-carbaldehyde (C10H8N2O) to a phenethyloxy group. The theoretical molecular weight calculates to 216.24 g/mol, consistent with analogs such as 1-benzyl-1H-imidazole-2-carbaldehyde (C11H10N2O, 186.21 g/mol) .

Spectral Data

  • Infrared (IR) Spectroscopy: The formyl group exhibits a characteristic C=O stretch at ~1,680–1,710 cm⁻¹, while the imidazole ring shows N–H stretches near 3,100 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. The phenethyloxy group’s methylene protons (–OCH2CH2–) appear as triplets at δ 3.6–4.2 ppm, while aromatic protons integrate for five hydrogens at δ 7.2–7.5 ppm .

    • ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, with imidazole ring carbons between δ 120–150 ppm .

Synthetic Methodologies

Key Routes

Synthesis of 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde likely follows strategies analogous to those for substituted imidazole-carbaldehydes, as outlined in patent WO2007144725A2 :

Step 1: Nucleophilic Substitution

Step 2: Purification

  • Liquid-Liquid Extraction: Separate the product using dichloromethane and aqueous sodium bicarbonate .

  • Column Chromatography: Employ silica gel with a 9:1 CH2Cl2/MeOH eluent to isolate the target compound .

Step 3: Characterization

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with isocratic elution (50% MeCN/50% KH2PO4) to verify purity .

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) is expected at m/z 217.1 .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Analog Reference
Melting Point120–125°C1-Phenyl analog: 130°C
LogP (Octanol-Water)2.11-Benzyl analog: 1.68
Water Solubility0.5 mg/mL1-Phenyl analog: 1.2 mg/mL

The increased hydrophobicity relative to 1-phenyl analogs arises from the phenethyloxy group’s larger alkyl chain .

Stability

  • Thermal Stability: Decomposes above 200°C, consistent with imidazole derivatives .

  • Photostability: Susceptible to UV-induced degradation of the formyl group; storage under inert gas recommended .

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